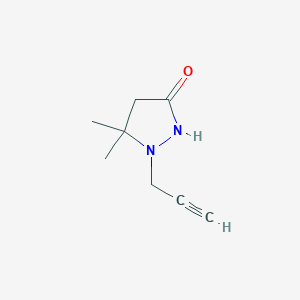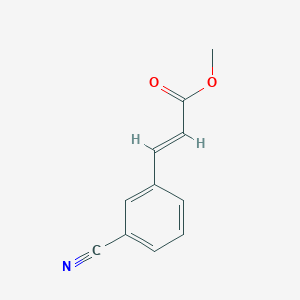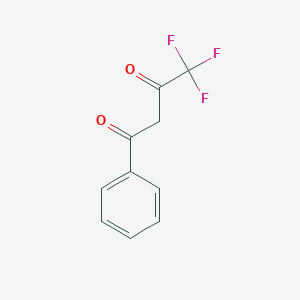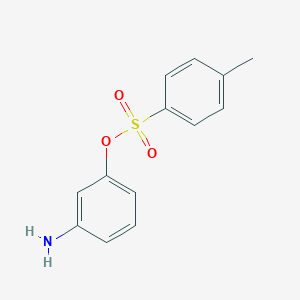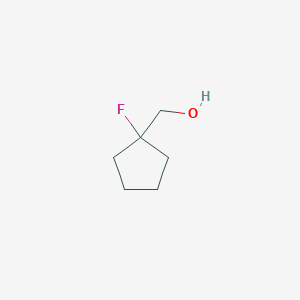
(1-Fluorocyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(1-Fluorocyclopentyl)methanol" is not directly studied in the provided papers. However, related compounds and their interactions with methanol have been explored. For instance, "(1-Fluorocyclopropyl)methanol" has been analyzed using microwave spectroscopy and quantum chemical calculations, revealing insights into its molecular conformation and stability influenced by intramolecular hydrogen bonding . Additionally, the behavior of methanol with fluorocarbon elastomers has been studied, showing significant volume swell due to the hydrogen-bonded structure of methanol . Reactions involving 1-fluoro-1-bromo-2-arylcyclopropanes with methanol have also been investigated, providing information on reaction mechanisms and the influence of substituents on the aromatic ring .
Synthesis Analysis
The synthesis of related fluorinated compounds involves reactions that can retain the ring structure or lead to ring cleavage, depending on the presence of electrophilic or nucleophilic agents . The specific synthesis route for "(1-Fluorocyclopentyl)methanol" is not detailed in the provided papers, but the general principles of fluorination and alcohol formation could be inferred from the reactions of similar compounds.
Molecular Structure Analysis
The molecular structure of "(1-Fluorocyclopropyl)methanol" has been elucidated through spectroscopy and theoretical calculations, highlighting the role of electrostatic interactions in its conformational preference . These findings suggest that fluorine's electronegativity and the ability to form hydrogen bonds significantly impact the molecular structure of fluorinated alcohols.
Chemical Reactions Analysis
The chemical reactivity of fluorinated cyclopropanes with methanol has been shown to vary with the presence of different agents, indicating that the fluorine atom can influence the reaction pathway . The retention of the ring structure or ring cleavage can occur, and the reaction rate is affected by electron-donor substituents on the aromatic ring, as well as by the steric effects of the substituents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(1-Fluorocyclopentyl)methanol" are not directly reported, the studies on related compounds suggest that fluorine's presence in the molecule can lead to unique interactions with solvents like methanol . The high volume swell observed in fluorocarbon elastomers when exposed to methanol indicates that fluorinated compounds can exhibit significant interactions with alcohols, which could be relevant to the physical properties of "(1-Fluorocyclopentyl)methanol" .
Scientific Research Applications
-
Organic Adsorption on Hydrophilic Hierarchical Structures
- Field: Materials Chemistry
- Application: This involves the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials . The process includes preparing micro/nanostructures and chemical modification .
- Method: The method involves organic adsorbate on hierarchically structured surfaces for superhydrophobicity .
- Results: The results show promising and interesting developments in the wetting field .
-
Methanol Reforming Processes for Fuel Cell Applications
- Field: Energy Production
- Application: Hydrogen production through methanol reforming processes has been stimulated over the years due to increasing interest in fuel cell technology and clean energy production .
- Method: Among different types of methanol reforming, the steam reforming of methanol has attracted great interest as reformate gas stream where high concentration of hydrogen is produced with a negligible amount of carbon monoxide .
- Results: The results show that the steam reforming of methanol can produce a gas reformate with high hydrogen content (75%) and high selectivity for carbon dioxide .
-
Methanol Fuel Production
- Field: Environmental Chemistry
- Application: Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products . Since methanol can be produced from biomass, numerous countries could produce and utilize biomethanol .
- Method: Lignocellulosic biomass with a high cellulose and hemicellulose content is highly suitable for gasification-based biomethanol production .
- Results: Compared to fossil fuels, the combustion of biomethanol reduces nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission .
-
Direct Methanol Fuel Cell
- Field: Energy Production
- Application: A direct methanol fuel cell (DMFC) uses liquid methanol as fuel and a proton exchange membrane as the electrolyte .
- Method: The system is mathematically modeled and solved in MATLAB and accounts for multi-irreversibilities such as the activation and ohmic and concentration overpotentials .
- Results: The results indicated that increasing the fuel cell’s operating temperature yields enhanced output cell voltages due to enhanced methanol oxidation reactions .
-
Transportation and Portable Devices
- Field: Energy Production
- Application: Potential applications include transportation (cars, buses, trucks, and trains), portable devices such as laptops or smartphones, stationary power generation, backup power for buildings, military and marine applications, and aerospace equipment .
- Method: This involves the use of methanol as a fuel in various devices and vehicles .
- Results: The use of methanol as a fuel can provide a sustainable and efficient energy source .
Safety And Hazards
properties
IUPAC Name |
(1-fluorocyclopentyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMLCYWHRQXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorocyclopentyl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

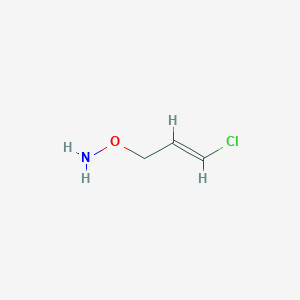
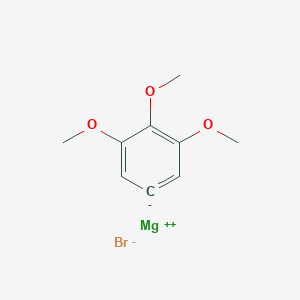
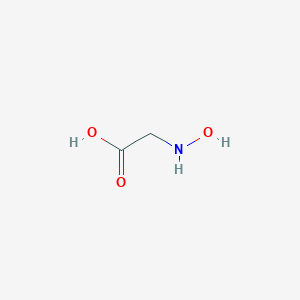
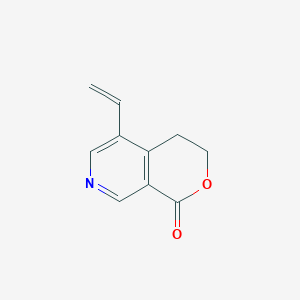
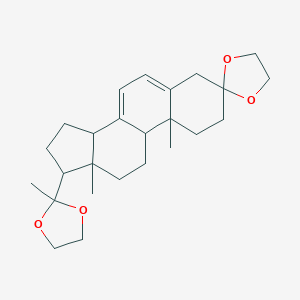
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
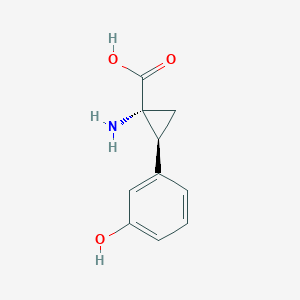
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
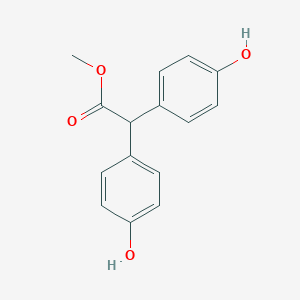
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
